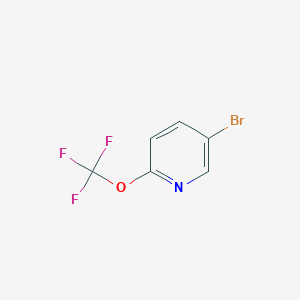

5-Bromo-2-trifluoromethoxypyridine

CAS No.: 886371-77-3

Cat. No.: VC2545402

Molecular Formula: C6H3BrF3NO

Molecular Weight: 241.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 886371-77-3 |

|---|---|

| Molecular Formula | C6H3BrF3NO |

| Molecular Weight | 241.99 g/mol |

| IUPAC Name | 5-bromo-2-(trifluoromethoxy)pyridine |

| Standard InChI | InChI=1S/C6H3BrF3NO/c7-4-1-2-5(11-3-4)12-6(8,9)10/h1-3H |

| Standard InChI Key | SQDAZGGFXASXDW-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC=C1Br)OC(F)(F)F |

| Canonical SMILES | C1=CC(=NC=C1Br)OC(F)(F)F |

Introduction

Structural Characteristics and Basic Properties

5-Bromo-2-trifluoromethoxypyridine features a pyridine ring with a bromine atom at the 5-position and a trifluoromethoxy (OCF₃) group at the 2-position. It is important to distinguish between the trifluoromethoxy (OCF₃) group in this compound and the trifluoromethyl (CF₃) group found in the related compound 5-Bromo-2-(trifluoromethyl)pyridine.

The structural differences between these groups are significant:

| Feature | Trifluoromethoxy (OCF₃) | Trifluoromethyl (CF₃) |

|---|---|---|

| Chemical Structure | F₃C-O- | F₃C- |

| Connection to Ring | Via oxygen atom | Direct attachment |

| Spatial Orientation | Typically orthogonal to ring | More conformational flexibility |

| Electronic Effects | Strongly electron-withdrawing | Strongly electron-withdrawing |

| Lipophilicity | Generally higher | High |

| Metabolic Stability | Enhanced | Enhanced |

The trifluoromethoxy group confers unique properties to molecules, including increased lipophilicity, enhanced metabolic stability, and distinctive electronic characteristics. The OCF₃ group typically lies in a plane orthogonal to the aromatic ring, which affects its spatial properties and interactions with target proteins .

Synthetic Approaches for Trifluoromethoxylated Pyridines

The synthesis of trifluoromethoxylated compounds, including pyridines, has historically presented significant challenges to chemists. Unlike the methoxy (OCH₃) group, the OCF₃ group cannot be formed via simple trifluoromethylation of nucleophiles like phenoxides through S₂N mechanisms .

Challenges in Trifluoromethoxylation

Several factors complicate the synthesis of trifluoromethoxylated compounds:

-

Strong electron repulsion between fluorine atoms and incoming nucleophiles

-

Formation of energetically disfavored transition states

-

Thermal instability of transition metal-OCF₃ complexes

Modern Synthetic Methods

Recent advances in synthetic methodology have provided more efficient approaches to trifluoromethoxylation of pyridines. A notable method developed by researchers at Stony Brook University involves:

| Step | Process | Conditions |

|---|---|---|

| 1 | Preparation of N-heteroaryl-N-hydroxylamine precursors | Catalytic hydrazine reduction using 5% Rh/C |

| 2 | O-trifluoromethylation | Using Togni reagent I in CH₂Cl₂ at room temperature |

| 3 | OCF₃-migration | Thermal rearrangement (temperature varies by substrate) |

Reaction Mechanism of Trifluoromethoxylation

The mechanism for trifluoromethoxylation of pyridines involves a series of steps with both radical and ionic character:

-

Formation of N-hydroxyl radical through single-electron transfer

-

Reaction with trifluoromethyl radical to form O-trifluoromethylated intermediate

-

Thermally induced heterolytic cleavage of N-O bond to form nitrenium ion and trifluoromethoxide

-

Recombination and tautomerization to yield the trifluoromethoxylated product

The electronic properties of substituents on the pyridine ring significantly influence the reaction outcome. Electron-donating groups para to the hydroxylamine facilitate the OCF₃-migration step, consistent with the formation of nitrenium ion intermediates .

Applications and Significance

Pharmaceutical Applications

Trifluoromethoxylated compounds, including pyridines, have significant potential in drug discovery and development:

| Property | Pharmaceutical Relevance |

|---|---|

| Enhanced Lipophilicity | Improved membrane permeability and bioavailability |

| Metabolic Stability | Resistance to oxidative metabolism, longer half-life |

| Unique Electronic Properties | Altered binding affinity to target proteins |

| Conformational Effects | Distinct spatial interactions with biological targets |

The incorporation of the OCF₃ group into pyridine-based pharmaceuticals can potentially enhance efficacy, reduce metabolic liabilities, and improve pharmacokinetic properties .

Agrochemical Applications

In agrochemical development, trifluoromethoxylated compounds have demonstrated utility as active ingredients or intermediates in the synthesis of pesticides, herbicides, and fungicides:

-

Increased resistance to metabolic degradation in target organisms

-

Improved penetration through plant and insect cuticles

-

Enhanced target specificity

Materials Science Applications

The unique electronic and steric properties of trifluoromethoxylated compounds make them valuable in materials science:

-

Development of functional materials with specific electronic properties

-

Creation of materials with controlled surface properties

-

Components in optoelectronic devices

Related Compound: 5-Bromo-2-(trifluoromethyl)pyridine

While specific information about 5-Bromo-2-trifluoromethoxypyridine is limited, detailed data is available about the related compound 5-Bromo-2-(trifluoromethyl)pyridine.

Physical and Chemical Properties

Synthetic Utility

5-Bromo-2-(trifluoromethyl)pyridine serves as an important building block in organic synthesis, particularly in pharmaceutical and agrochemical research:

-

The bromine at the 5-position provides a handle for further functionalization through palladium-catalyzed cross-coupling reactions

-

The CF₃ group at the 2-position enhances metabolic stability and modifies electronic properties

-

The compound can be modified through various reactions to create more complex structures

Functionalization and Derivatization

Both 5-Bromo-2-trifluoromethoxypyridine and its CF₃ analog can serve as versatile building blocks for further chemical transformations. The bromine functionality provides an excellent handle for derivatization through various reactions:

| Reaction Type | Conditions | Expected Products |

|---|---|---|

| Suzuki Coupling | Pd catalyst, boronic acid/ester | 5-Aryl-2-trifluoromethoxypyridines |

| Sonogashira Coupling | Pd/Cu catalysts, terminal alkyne | 5-Alkynyl-2-trifluoromethoxypyridines |

| Buchwald-Hartwig Amination | Pd catalyst, amine | 5-Amino-2-trifluoromethoxypyridines |

| Carbonylation | Pd catalyst, CO, nucleophile | 5-Carbonyl-2-trifluoromethoxypyridines |

| Lithium-Halogen Exchange | n-BuLi, electrophile | Various 5-substituted-2-trifluoromethoxypyridines |

These functionalization reactions enable the synthesis of diverse libraries of compounds for drug discovery and materials science applications .

Research Challenges and Future Directions

Current Limitations

Despite recent advances, several challenges remain in the development and application of trifluoromethoxylated pyridines:

-

High cost of reagents for trifluoromethoxylation, particularly for large-scale synthesis

-

Limited scalability of current synthetic methods

-

Need for more efficient and selective synthetic routes

Future Research Opportunities

Future research in this area may focus on:

-

Development of more economical and environmentally friendly synthetic methods

-

Exploration of direct C-H trifluoromethoxylation strategies

-

Investigation of structure-activity relationships to optimize properties for specific applications

-

Application of machine learning and computational methods to predict properties and reactivity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume